molecular formula C6H9Br B14432675 1-Bromobicyclo[2.1.1]hexane CAS No. 77379-00-1

1-Bromobicyclo[2.1.1]hexane

Cat. No.: B14432675
CAS No.: 77379-00-1
M. Wt: 161.04 g/mol
InChI Key: YOXNNQDDJHZMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromobicyclo[211]hexane is a brominated derivative of bicyclo[211]hexane, a saturated bicyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromobicyclo[2.1.1]hexane can be synthesized through several methods. One common approach involves the bromination of bicyclo[2.1.1]hexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as distillation or chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromobicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form bicyclo[2.1.1]hexene.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various functionalized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Hydroxybicyclo[2.1.1]hexane, cyanobicyclo[2.1.1]hexane, aminobicyclo[2.1.1]hexane.

    Elimination: Bicyclo[2.1.1]hexene.

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

    Reduction: Reduced derivatives with different functional groups.

Scientific Research Applications

1-Bromobicyclo[2.1.1]hexane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activity and as a scaffold for drug design.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromobicyclo[2.1.1]hexane involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. The bromine atom serves as a reactive site for nucleophilic substitution, elimination, and other reactions. The unique bicyclic structure of the compound provides rigidity and stability, making it an attractive scaffold for the development of new molecules with desired properties.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: The parent hydrocarbon, which lacks the bromine atom.

    1-Chlorobicyclo[2.1.1]hexane: A chlorinated derivative with similar reactivity.

    1-Iodobicyclo[2.1.1]hexane: An iodinated derivative with similar reactivity but different reactivity due to the larger size of the iodine atom.

Uniqueness

1-Bromobicyclo[2.1.1]hexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations. The bicyclic structure provides rigidity and stability, making it an attractive scaffold for the development of new molecules with desired properties.

Biological Activity

1-Bromobicyclo[2.1.1]hexane is a bicyclic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity, mechanisms of action, and applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with a bromine atom attached to one of the bridgehead carbons. This configuration contributes to its rigidity and stability, making it an attractive scaffold for drug design and development.

Property Value
Molecular FormulaC6_6H9_9Br
Molecular Weight179.04 g/mol
Melting PointNot readily available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions, which can lead to the formation of biologically active derivatives. The bromine atom serves as a reactive site for nucleophilic substitution, while the bicyclic structure allows for specific interactions with biological targets, such as enzymes and receptors.

Key Reactions

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles (e.g., hydroxide, amines), potentially leading to compounds with enhanced biological activity.
  • Elimination Reactions : Under certain conditions, this compound can undergo elimination to form bicyclo[2.1.1]hexene, which may exhibit different biological properties.
  • Oxidation/Reduction : These reactions can yield functionalized derivatives that may have distinct pharmacological effects.

Biological Activity

Research has indicated that this compound has potential applications in drug design due to its unique structural features:

  • Antimicrobial Activity : Some studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary investigations have shown that certain derivatives can modulate inflammatory responses, indicating potential therapeutic uses in treating inflammatory diseases.
  • Cytotoxicity : Research has explored the cytotoxic effects of various derivatives on cancer cell lines, revealing promising results in inhibiting cell proliferation.

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of various substituted bicyclic compounds, this compound derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed significant antibacterial activity, suggesting their potential use as novel antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory properties of this compound derivatives in a murine model of inflammation. The study found that specific compounds reduced inflammatory markers significantly compared to controls, highlighting their therapeutic potential in managing inflammatory diseases .

Applications in Drug Design

The unique structural attributes of this compound make it an appealing scaffold in medicinal chemistry:

  • Bioisosteric Replacement : The compound can act as a bioisostere for aromatic rings in drug molecules, potentially improving pharmacokinetic properties while maintaining biological activity .
  • Lead Compound Development : Its derivatives serve as lead compounds for further optimization in drug discovery processes aimed at targeting specific diseases.

Properties

CAS No.

77379-00-1

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

IUPAC Name

1-bromobicyclo[2.1.1]hexane

InChI

InChI=1S/C6H9Br/c7-6-2-1-5(3-6)4-6/h5H,1-4H2

InChI Key

YOXNNQDDJHZMMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.